1,3,6-Trihydroxy-2,5-dimethoxyxanthone

Description

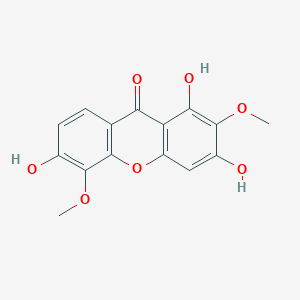

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPFVXIBUYNNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: Natural Sources, Isolation, and Potential Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring xanthone, 1,3,6-Trihydroxy-2,5-dimethoxyxanthone. It details its primary botanical sources, outlines generalized experimental protocols for its extraction and characterization, and explores a potential mechanism of action based on the activity of a structurally related compound.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the Polygalaceae family. The documented botanical sources are outlined in the table below. While the presence of the compound is confirmed, quantitative yield data from these natural sources remains largely unreported in the available scientific literature.

| Plant Species | Family | Plant Part(s) Containing the Compound |

| Monnina salicifolia[1] | Polygalaceae | Not specified in available literature |

| Monnina obtusifolia | Polygalaceae | Aerial parts |

| Securidaca longepedunculata | Polygalaceae | Fresh root bark |

Experimental Protocols: Extraction, Isolation, and Characterization

The following sections provide a generalized methodology for the extraction, isolation, and structural elucidation of this compound from its natural sources. These protocols are based on established techniques for xanthone isolation from the genera Monnina and Securidaca.

Extraction of Xanthones from Plant Material

A common approach for extracting xanthones from plant matrices involves sequential solvent extraction, which separates compounds based on their polarity.

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., root bark of Securidaca longepedunculata) is subjected to extraction.

-

Sequential Solvent Extraction: The powdered material is sequentially macerated at room temperature with solvents of increasing polarity. A typical sequence would be:

-

n-hexane (to remove non-polar constituents)

-

Chloroform or Dichloromethane

-

Acetone

-

Methanol

-

-

Concentration: The solvent from each extraction step is removed under reduced pressure using a rotary evaporator to yield the respective crude extracts. The acetone and methanol extracts are most likely to contain the target polyhydroxylated and methoxylated xanthone.

Isolation of this compound

Bioassay-guided fractionation is often employed to isolate specific bioactive compounds.

-

Initial Fractionation: The crude extract exhibiting the desired activity (or the acetone/methanol extract) is subjected to column chromatography on silica gel.

-

Gradient Elution: A gradient solvent system, such as a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute fractions from the silica gel column.

-

Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., methanol or a mixture of dichloromethane and methanol).

Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete and unambiguous structure of the molecule by revealing proton-proton and proton-carbon correlations.

-

Potential Signaling Pathway Interactions

Direct studies on the biological signaling pathways modulated by this compound are currently lacking in the scientific literature. However, research on a structurally similar synthetic xanthone, 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX), has shown synergistic anticancer effects when combined with doxorubicin in B-cell lymphoma cells.[2][3][4][5] Molecular docking studies from this research suggest that TTX may interact with and inhibit key proteins in cancer-related signaling pathways, specifically Raf-1 (a MAP kinase kinase kinase) and c-Jun N-terminal kinase (JNK).[2][3][4][5]

Based on these findings, a plausible, though hypothetical, signaling pathway for this compound could involve the inhibition of the Raf/MEK/ERK (MAPK) and JNK signaling cascades. These pathways are often dysregulated in cancer and are involved in cell proliferation, survival, and apoptosis.

Caption: Hypothesized signaling pathway inhibition by this compound.

This diagram illustrates the potential inhibitory effects of this compound on the Raf-1 and JNK signaling pathways, based on data from a structurally related compound. Inhibition of these pathways could lead to decreased cell proliferation and increased apoptosis, suggesting a potential application in cancer research. It is important to note that this is a proposed mechanism and requires experimental validation for this specific xanthone.

References

- 1. This compound | C15H12O7 | CID 5480343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-EPMC7037593 - Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking. - OmicsDI [omicsdi.org]

A Technical Guide to the Proposed Isolation of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone from Monnina obtusifolia

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed methodology for the isolation and characterization of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone from Monnina obtusifolia. As of the time of writing, a specific protocol for the isolation of this compound from this particular plant species has not been detailed in the available scientific literature. The procedures described herein are based on established methods for the isolation of xanthones from plants, particularly from the Polygalaceae family, to which Monnina obtusifolia belongs.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a select number of higher plant families, including Polygalaceae.[1] These compounds have garnered significant interest in the scientific community due to their wide array of pharmacological activities. The target compound, this compound, has been reported in Monnina salicifolia, a species closely related to Monnina obtusifolia.[2] While phytochemical investigations of Monnina obtusifolia have led to the isolation of various glycosides and flavonoids, the presence of this compound in this specific plant has not yet been confirmed.[3] This guide provides a comprehensive, proposed experimental framework for its isolation and characterization.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for guiding the isolation and characterization process.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₇ | PubChem[2] |

| Molecular Weight | 304.25 g/mol | PubChem[2] |

| IUPAC Name | 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | PubChem[2] |

| CAS Number | 345287-92-5 | PubChem[2] |

Proposed Experimental Protocol for Isolation

The proposed workflow for the isolation of this compound from the aerial parts of Monnina obtusifolia is depicted below. This multi-step process involves extraction, fractionation, and chromatographic purification.

References

Unveiling the Structure of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone, a naturally occurring xanthone derivative. The compound, with the molecular formula C₁₅H₁₂O₇, was first isolated from the plant Monnina obtusifolia and has since been identified in other species, including Monnina salicifolia and Securidaca longepedunculata. Its structure was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₇ |

| IUPAC Name | 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one |

| Molecular Weight | 304.25 g/mol |

| InChI Key | YAPFVXIBUYNNQM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |

Spectroscopic Data for Structure Elucidation

Table 1: ¹H NMR Spectral Data (Expected)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Data not available | s | - |

| H-7 | Data not available | d | Data not available |

| H-8 | Data not available | d | Data not available |

| 2-OCH₃ | Data not available | s | - |

| 5-OCH₃ | Data not available | s | - |

| 1-OH | Data not available | s | - |

| 3-OH | Data not available | s | - |

| 6-OH | Data not available | s | - |

Table 2: ¹³C NMR Spectral Data (Expected)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| C-9 | Data not available |

| C-9a | Data not available |

| C-10a | Data not available |

| 2-OCH₃ | Data not available |

| 5-OCH₃ | Data not available |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M-H]⁻ | Data not available | Data not available |

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation and purification of this compound is not publicly available. However, a general workflow can be inferred from standard phytochemical procedures for isolating xanthones from plant material.

Caption: General workflow for the isolation and identification of xanthones.

Structure Elucidation Logic

The elucidation of the structure of this compound would follow a logical pathway based on the interpretation of spectroscopic data. The following diagram illustrates the key correlations that would be established.

Caption: Logical flow for spectroscopic data interpretation in structure elucidation.

Note: The specific quantitative data for NMR and Mass Spectrometry, as well as detailed experimental protocols, are not fully available in the public domain at the time of this writing. Researchers are advised to consult the original publication by Pinto et al. (Phytochemistry, 1994, 37(3), 875-878) for this detailed information.

physical and chemical properties of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring polyoxygenated xanthone identified in plant species such as Monnina salicifolia and Monnina obtusifolia.[1][2] While specific experimental data on its biological activities and physical properties remain limited in publicly accessible literature, its structural class—hydroxy- and methoxy-substituted xanthones—is of significant interest in pharmacology. Compounds with this scaffold are widely investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents. This document provides a comprehensive overview of the known chemical properties of this compound, details generalized experimental protocols for its isolation and potential synthesis, and explores the probable biological activities and associated signaling pathways based on extensive research into structurally analogous compounds. All quantitative data is summarized in structured tables, and key processes are visualized using workflow and pathway diagrams.

Physicochemical Properties

Detailed experimental characterization of this compound, such as its melting point, boiling point, and quantitative solubility, is not widely reported. However, its fundamental chemical identifiers and computed properties have been established and are crucial for in silico modeling and analytical identification.[1]

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one[1] |

| Molecular Formula | C₁₅H₁₂O₇[1] |

| CAS Number | 345287-92-5[1] |

| Canonical SMILES | COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O[1] |

| InChI | InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3[1] |

| InChIKey | YAPFVXIBUYNNQM-UHFFFAOYSA-N[1] |

Computed Physicochemical Data

Quantitative properties have been predicted through computational models, providing valuable insights for research applications.[1]

| Property | Predicted Value |

| Molecular Weight | 304.25 g/mol [1] |

| Exact Mass | 304.05830272 Da[1] |

| XLogP3 | 2.4[1] |

| Hydrogen Bond Donors | 3[1] |

| Hydrogen Bond Acceptors | 7[1] |

| Rotatable Bond Count | 2[1] |

| Topological Polar Surface Area | 114 Ų |

| Solubility (predicted) | Soluble in DMSO, Ethyl Acetate, Chloroform, Dichloromethane, Acetone.[2] |

Experimental Protocols

Isolation from Natural Sources

This compound has been identified in the aerial parts of Monnina obtusifolia.[2] The generalized workflow for extracting and purifying xanthones from plant material is illustrated below.

Methodology:

-

Preparation of Plant Material: The aerial parts of the source plant (e.g., Monnina obtusifolia) are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction, typically through maceration or Soxhlet extraction, using a polar solvent such as methanol or ethanol. This process dissolves a wide range of phytochemicals, including xanthones.

-

Concentration: The resulting solvent mixture is filtered to remove solid plant debris and then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in an aqueous solution and partitioned against a moderately nonpolar solvent, such as ethyl acetate. Xanthones preferentially move into the organic phase, separating them from more polar compounds like sugars and some flavonoids.

-

Chromatographic Separation: The concentrated ethyl acetate fraction is subjected to column chromatography. A stationary phase like silica gel is commonly used. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol system) to separate the individual compounds.

-

Purification and Identification: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined, and the purification process may be repeated (e.g., using Sephadex columns or preparative HPLC) to achieve high purity. The final structure is elucidated using spectroscopic methods (NMR, MS, IR, UV).

Hypothetical Chemical Synthesis

A plausible synthetic route for this compound can be proposed based on the well-established Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a benzoic acid derivative with a phenol.

Proposed Reaction Scheme:

The key step would be the condensation of 2,4-dihydroxy-5-methoxybenzoic acid with 1,3-dihydroxy-2,5-dimethoxybenzene . This reaction is typically catalyzed by a dehydrating agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which facilitates the necessary acylation and subsequent intramolecular cyclization to form the xanthone core.

General Protocol:

-

Mixing Reagents: Equimolar amounts of the substituted benzoic acid and the phenol derivative are mixed in Eaton's reagent.

-

Heating: The mixture is heated (e.g., at 80–85°C) for several hours to drive the condensation and cyclization reactions.

-

Quenching: The reaction mixture is cooled to room temperature and then carefully poured into ice-cold water to precipitate the product.

-

Purification: The resulting solid is collected by filtration, washed with water until neutral, and then purified using column chromatography or recrystallization to yield the final product.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is sparse. However, one supplier notes its potential for antifungal and antimutagenic activity.[2] Extensive research on structurally related xanthones provides a strong basis for predicting its likely pharmacological profile, particularly in the areas of anti-inflammatory and anticancer activities.

Potential Anti-Inflammatory Activity

Many hydroxylated and methoxylated xanthones exhibit potent anti-inflammatory effects. They often act by inhibiting key mediators of the inflammatory response in immune cells like macrophages. A common mechanism involves the suppression of the Toll-like Receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. This leads to the downstream inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

The diagram below illustrates the LPS-induced pro-inflammatory signaling pathway, highlighting points where xanthones are known to intervene.

Potential Anticancer Activity

The substitution pattern of hydroxyl and methoxy groups on the xanthone scaffold is critical for its cytotoxic activity against cancer cells. Studies on various trihydroxyxanthones have shown that they can induce apoptosis and inhibit cancer cell proliferation. The mechanisms are diverse and can include the inhibition of crucial enzymes like topoisomerase II, which is vital for DNA replication in cancer cells, and the modulation of cell signaling pathways that control cell growth and survival. The presence of hydroxyl groups at positions 1, 3, and 6 is considered a key determinant of these biological effects.

Conclusion

This compound is a member of a pharmacologically significant class of natural products. While specific experimental data for this compound is limited, its structural features strongly suggest potential for biological activity. The provided protocols for isolation and synthesis offer a starting point for researchers to obtain this compound for further study. Based on the activities of analogous structures, future investigations into its anti-inflammatory, antioxidant, and anticancer properties are highly warranted. Such research would be valuable for drug discovery programs seeking to leverage the therapeutic potential of the xanthone scaffold.

References

An In-depth Technical Guide on 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

CAS Number: 345287-92-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse and significant pharmacological activities.[1] Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are found in a select number of higher plant families, fungi, and lichens.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the limited specific research on this particular xanthone, this guide also incorporates general methodologies and known biological activities of closely related xanthone derivatives to provide a broader context for researchers.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of this compound. The following table summarizes the available computed and vendor-supplied data.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₇ | PubChem[2] |

| Molecular Weight | 304.25 g/mol | PubChem[2] |

| CAS Number | 345287-92-5 | PubChem[2] |

| Boiling Point | 581.9 ± 50.0 °C at 760 mmHg | MySkinRecipes[3] |

| Density | 1.5 ± 0.1 g/cm³ | MySkinRecipes[3] |

| Storage Temperature | 2-8 °C | MySkinRecipes[3] |

Natural Occurrence

This compound has been identified as a natural product in the following plant species:

Experimental Protocols

General Protocol for Isolation of Xanthones from Natural Sources

The isolation of xanthones from plant material typically involves extraction followed by chromatographic separation.

Materials:

-

Dried and powdered plant material (e.g., root bark, leaves)

-

Solvents for extraction (e.g., n-hexane, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Sephadex LH-20 for gel filtration chromatography

-

Solvents for chromatography (e.g., mixtures of hexane, ethyl acetate, chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates for monitoring separation

-

Rotary evaporator

Procedure:

-

Extraction: The dried and powdered plant material is sequentially extracted with solvents of increasing polarity, for example, n-hexane, followed by ethyl acetate, and then methanol. This gradient extraction helps to separate compounds based on their polarity.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

Column Chromatography: The crude extract rich in xanthones (typically the ethyl acetate or methanol extract) is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing xanthone-like compounds (visualized under UV light).

-

Further Purification: Fractions containing the target xanthone are combined and may require further purification steps, such as repeated column chromatography or gel filtration chromatography on Sephadex LH-20, until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.[1]

General workflow for the isolation of xanthones.

General Protocol for Chemical Synthesis of the Xanthone Core

The Grover, Shah, and Shah (GSS) reaction is a classical method for the synthesis of the xanthone scaffold.[5]

Materials:

-

A substituted 2-hydroxybenzoic acid

-

A substituted phenol (e.g., phloroglucinol)

-

Condensing agent (e.g., zinc chloride, phosphorus oxychloride, or Eaton's reagent)

-

Solvent (if required)

Procedure:

-

Reaction Setup: The 2-hydroxybenzoic acid and the phenol are mixed with the condensing agent. The reaction can be carried out with or without a solvent and may require heating.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

-

Purification: The crude product is filtered, dried, and purified by recrystallization or column chromatography to yield the pure xanthone.

Biological Activity and Signaling Pathways

While there is no specific biological activity data or signaling pathway information for this compound, the xanthone class of compounds is well-documented to possess a wide range of pharmacological effects. The following table summarizes some of the reported activities for structurally related xanthones.

| Biological Activity | Compound(s) | Cell Lines / Model | Reported Effect | Reference |

| Anticancer | 1,3,6-Trihydroxyxanthone derivatives | Murine leukemia P388 cells | Cytotoxicity | [5] |

| Antioxidant | 1,3,6-Trihydroxyxanthone | In vitro assays | Scavenging of free radicals and reactive oxygen species | [5] |

| Anti-fungal | 1,3,6-Trihydroxy-5-methoxyxanthone | Not specified | Anti-fungal effect | [6] |

Xanthones are known to exert their biological effects through the modulation of various signaling pathways. For instance, in the context of inflammation, some xanthones have been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.

General inflammatory signaling pathway modulated by some xanthones.

Biosynthesis

The biosynthesis of the xanthone core in plants generally proceeds through the shikimate pathway, leading to the formation of a benzophenone intermediate, which then undergoes oxidative cyclization.

A generalized biosynthetic pathway for xanthones.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with potential biological activities, as suggested by its structural class. However, there is a significant gap in the scientific literature regarding its specific synthesis, pharmacological properties, and mechanism of action. Future research should focus on the total synthesis of this compound to enable detailed biological evaluation. In vitro and in vivo studies are necessary to elucidate its potential anticancer, anti-inflammatory, antioxidant, and other therapeutic effects. Furthermore, investigations into its interactions with specific cellular targets and signaling pathways will be crucial to understanding its mechanism of action and potential for drug development.

References

- 1. This compound | 345287-92-5 | Benchchem [benchchem.com]

- 2. This compound | C15H12O7 | CID 5480343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,6-Trihydroxyxanthone | 39731-47-0 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Core Biosynthetic Pathway: From Primary Metabolism to a Xanthone Scaffold

An In-depth Technical Guide to the Biosynthesis of Trihydroxy Dimethoxyxanthones

For Researchers, Scientists, and Drug Development Professionals

Abstract: Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-diabetic properties.[1][2] This technical guide provides a detailed overview of the biosynthetic pathway leading to trihydroxy dimethoxyxanthones, a specific subclass of these valuable natural products. It delineates the multi-step enzymatic cascade from primary metabolites to the core xanthone structures and subsequent tailoring reactions. This document includes a summary of available quantitative enzyme kinetic data, detailed experimental protocols for key biosynthetic steps, and visualizations of the pathway and experimental workflows to support further research and development in this field.

The biosynthesis of xanthones in higher plants, particularly in families like Clusiaceae, Hypericaceae, and Gentianaceae, is a complex process that integrates several major metabolic pathways.[1][2] The assembly of the core xanthone structure originates from precursors supplied by the shikimate and phenylpropanoid pathways.[1][3]

The initial steps involve the formation of an aromatic precursor, which can occur through two distinct routes[1][3]:

-

L-Phenylalanine-dependent pathway: Predominantly observed in the Hypericaceae family, this route starts with the conversion of L-phenylalanine to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .[1] Subsequent steps lead to the formation of benzoyl-CoA.

-

L-Phenylalanine-independent pathway: Common in the Gentianaceae family, this pathway produces 3-hydroxybenzoic acid from the shikimate pathway, which is then activated to 3-hydroxybenzoyl-CoA by 3-hydroxybenzoate-CoA ligase .[1]

The key convergent step is the formation of a benzophenone intermediate. Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of an activated benzoic acid derivative (e.g., benzoyl-CoA) with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[4][5][6] This intermediate is then hydroxylated at the 3'-position by a cytochrome P450 monooxygenase, Benzophenone 3'-hydroxylase (B3'H) , to yield the central precursor, 2,3',4,6-tetrahydroxybenzophenone.[1][4]

The defining step in xanthone formation is the regioselective intramolecular oxidative C-O phenol coupling of this tetrahydroxybenzophenone. This cyclization is catalyzed by specific bifunctional cytochrome P450 enzymes (CYP81AA family) .[7] These enzymes not only perform the initial 3'-hydroxylation but also control the subsequent cyclization, leading to two primary xanthone cores[1][7]:

-

1,3,7-Trihydroxyxanthone (1,3,7-THX) , formed via para-cyclization.

-

1,3,5-Trihydroxyxanthone (1,3,5-THX) , formed via ortho-cyclization.

These two trihydroxyxanthones serve as the fundamental scaffolds for the vast diversity of naturally occurring xanthones.[1][2]

Formation of Trihydroxy Dimethoxyxanthones via Tailoring Enzymes

The structural diversity of xanthones is generated by "tailoring" enzymes that modify the core trihydroxyxanthone scaffolds. To produce trihydroxy dimethoxyxanthones, two of the hydroxyl groups on the 1,3,5-THX or 1,3,7-THX core are methylated. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[8][9] These enzymes transfer a methyl group from the donor molecule SAM to a specific hydroxyl group on the xanthone ring. The regioselectivity of different OMTs determines which hydroxyl groups are methylated, leading to a variety of isomeric products.

Key Enzymes: Quantitative & Kinetic Data

Characterizing the enzymes of the xanthone pathway is crucial for applications in metabolic engineering and synthetic biology. While kinetic data for all enzymes in the pathway are not fully available, studies on key enzymes like Benzophenone Synthase (BPS) provide valuable insights.

| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Benzophenone Synthase (HsBPS) | Hypericum sampsonii | Benzoyl-CoA | 11.2 ± 1.5 | 1.9 ± 0.1 | 2827 | [10] |

| Malonyl-CoA | 21.0 ± 2.6 | 1.9 ± 0.1 | 1508 | [10] |

Experimental Protocols

This section provides generalized protocols for the expression, purification, and analysis of key enzymes in the xanthone biosynthetic pathway, as well as for the isolation of the final products.

Protocol 1: Heterologous Expression and Purification of Benzophenone Synthase (BPS)

This protocol describes the expression of a His-tagged BPS in E. coli and its subsequent purification.[5][10][11]

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET28a) containing the BPS gene fused to a His6-tag. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 28°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM. Continue to incubate for 8-12 hours at 28°C with shaking.[10]

-

Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the suspension on ice until the solution is no longer viscous.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Nickel-NTA (Ni-NTA) affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged BPS protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Pool the purest fractions and dialyze against a suitable storage buffer.

Protocol 2: In Vitro Assay for O-Methyltransferase (OMT) Activity

This protocol is a general method for detecting OMT activity using a trihydroxyxanthone substrate and a radiolabeled methyl donor.[12][13]

-

Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:

-

25 µL of 2x OMT Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 10 mM DTT)

-

5 µL of trihydroxyxanthone substrate (e.g., 1 mM stock in DMSO)

-

5 µL of purified OMT enzyme (1-5 µg)

-

10 µL of sterile water

-

-

Initiate Reaction: Start the reaction by adding 5 µL of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 20 µL of 2 M HCl or by extracting with 200 µL of ethyl acetate.

-

Quantification (Scintillation Counting):

-

If using ethyl acetate extraction, transfer the organic layer to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Alternatively, spot the reaction mixture onto a filter paper, wash the paper to remove unreacted ³H-SAM, and then measure the radioactivity remaining on the filter.[13]

-

-

Product Analysis (HPLC): For non-radioactive assays (using unlabeled SAM), terminate the reaction with methanol and analyze the formation of the methylated product by reverse-phase HPLC, comparing the retention time to an authentic standard if available, or by LC-MS for mass verification.

Protocol 3: General Protocol for Isolation of Xanthones from Plant Material

This protocol outlines a general procedure for extracting and purifying xanthones from dried plant tissue.[14][15][16]

-

Material Preparation: Dry the plant material (e.g., leaves, roots, pericarps) in an oven at 40-50°C and grind it into a fine powder.[15]

-

Extraction: Perform a Soxhlet extraction or maceration of the powdered material with a series of solvents of increasing polarity, starting with a nonpolar solvent like n-hexane (to remove lipids) followed by a more polar solvent like ethyl acetate or methanol to extract the xanthones.[14]

-

Fractionation: Concentrate the crude polar extract under reduced pressure. The crude extract can be fractionated using Vacuum Liquid Chromatography (VLC) over silica gel, eluting with a gradient of hexane and ethyl acetate.[16]

-

Purification: Collect the VLC fractions and monitor them by Thin Layer Chromatography (TLC).[16] Pool fractions containing the target compounds. Further purify the target fractions using techniques like Centrifugal Planar Chromatography (CPC) or preparative High-Speed Counter-Current Chromatography (HSCCC) to isolate individual xanthones.[15][16]

-

Structure Elucidation: Confirm the structure of the purified trihydroxy dimethoxyxanthones using spectroscopic methods, including UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[16]

Conclusion

The biosynthetic pathway of trihydroxy dimethoxyxanthones is a sophisticated enzymatic process that begins with fundamental building blocks from primary metabolism. Key enzymes, including Benzophenone Synthase and bifunctional Cytochrome P450s, construct the core xanthone scaffold, which is then decorated by O-methyltransferases to yield the final products. Understanding this pathway at a molecular level, supported by quantitative data and robust experimental protocols, is essential for harnessing these compounds for therapeutic applications. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore, engineer, and produce these pharmacologically significant molecules.

References

- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Single Amino Acid Substitution Converts Benzophenone Synthase into Phenylpyrone Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EC 2.3.1.220 [iubmb.qmul.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Unlocking Mangiferin: A Therapeutic Candidate Revolutionizing Liver Disease Therapy [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ajchem-a.com [ajchem-a.com]

Spectroscopic and Spectrometric Characterization of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a polyoxygenated xanthone, a class of organic compounds naturally found in some plants and fungi. Xanthones are known for their diverse pharmacological activities. The structure of this particular derivative suggests potential for biological activity, making its spectroscopic characterization crucial for identification and further research.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₇ | PubChem[1] |

| Molecular Weight | 304.25 g/mol | PubChem[1] |

| Exact Mass | 304.05830272 Da | PubChem[1] |

| IUPAC Name | 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | PubChem[1] |

Spectroscopic and Spectrometric Data

The following tables present predicted and typical spectroscopic data for this compound. These values are derived from the general knowledge of xanthone chemistry and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | s | 1H | 1-OH (chelated) |

| ~10.5 | br s | 1H | 6-OH |

| ~9.5 | br s | 1H | 3-OH |

| ~7.0 | d (J ≈ 8.5 Hz) | 1H | H-8 |

| ~6.8 | d (J ≈ 8.5 Hz) | 1H | H-7 |

| ~6.4 | s | 1H | H-4 |

| ~3.9 | s | 3H | 2-OCH₃ |

| ~3.8 | s | 3H | 5-OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~180 | C | C-9 |

| ~164 | C | C-3 |

| ~162 | C | C-1 |

| ~157 | C | C-4a |

| ~155 | C | C-10a |

| ~148 | C | C-6 |

| ~145 | C | C-5 |

| ~138 | C | C-2 |

| ~122 | CH | C-8 |

| ~115 | C | C-8a |

| ~110 | CH | C-7 |

| ~104 | C | C-9a |

| ~93 | CH | C-4 |

| ~60 | CH₃ | 2-OCH₃ |

| ~56 | CH₃ | 5-OCH₃ |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Ionization Mode | ESI- |

| [M-H]⁻ | m/z 303.0510 |

| Ionization Mode | ESI+ |

| [M+H]⁺ | m/z 305.0656 |

| [M+Na]⁺ | m/z 327.0475 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Typical UV-Vis Spectral Data in Methanol

| Band | λmax (nm) | Description |

| Band I | ~320-340 | Associated with the cinnamoyl system (B-ring) |

| Band II | ~240-260 | Associated with the benzoyl system (A-ring) |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic and spectrometric analysis of xanthones, based on common laboratory practices.

Sample Preparation

-

Isolation and Purification : The xanthone is first isolated from its natural source (e.g., plant material) or synthesized. Purification is typically achieved through chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative HPLC if necessary.

-

Sample for Analysis : A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄), spectroscopic grade solvent for UV-Vis (e.g., methanol or ethanol), and a suitable volatile solvent for MS (e.g., methanol or acetonitrile).

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.

-

¹H NMR :

-

Dissolve ~5 mg of the sample in ~0.5 mL of deuterated solvent.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR :

-

A more concentrated sample (~10-20 mg in 0.5 mL) is generally required.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR :

-

For complete structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used.

-

Analysis :

-

The sample is dissolved in a suitable solvent (e.g., methanol) at a low concentration (µg/mL to ng/mL range).

-

The solution is infused directly into the ESI source or injected via an LC system.

-

Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural confirmation.

-

UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer is used.

-

Analysis :

-

A dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol) is prepared in a quartz cuvette.

-

The spectrum is recorded over a range of approximately 200-600 nm.

-

The wavelengths of maximum absorbance (λmax) are recorded.

-

Shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the solution to investigate the nature and position of hydroxyl groups on the xanthone core.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Workflow for the isolation and structural elucidation of a natural product.

References

Potential Pharmacological Effects of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential pharmacological effects of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone based on the current scientific landscape. It is important to note that while the broader class of xanthones is well-studied, specific experimental data on this particular compound is limited. The information presented herein is intended for research and informational purposes and should not be construed as a definitive guide to its therapeutic use.

Executive Summary

This compound is a naturally occurring xanthone that has been identified in plant species such as Monnina salicifolia and Securidaca longepedunculata. Xanthones, as a chemical class, are recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct and extensive research on this compound is not abundant, its structural relationship to other well-researched xanthones, such as 1,3,6-trihydroxyxanthone, suggests a potential for similar biological activities. This whitepaper will synthesize the available information on related compounds to infer the likely pharmacological profile of this compound, present hypothetical signaling pathways, and provide standardized experimental protocols relevant to the investigation of such compounds.

Chemical Profile

-

IUPAC Name: 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one[1]

-

Molecular Formula: C₁₅H₁₂O₇[1]

-

Molecular Weight: 304.25 g/mol [1]

-

CAS Number: 345287-92-5[1]

Potential Pharmacological Activities

Based on the activities of structurally similar xanthones, this compound is likely to exhibit the following pharmacological effects:

Antioxidant Activity

Xanthones are potent antioxidants due to their polyphenolic structure, which enables them to scavenge free radicals. The hydroxyl groups on the xanthone scaffold are key to this activity.

Table 1: Postulated Antioxidant Activity Data for this compound (Hypothetical)

| Assay Type | Predicted IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| DPPH Radical Scavenging | 50 - 150 | 1,3,6-trihydroxyxanthone | Moderate Activity |

| ABTS Radical Scavenging | 25 - 100 | Quercetin | ~5 |

Anti-inflammatory Activity

Many xanthones demonstrate anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory cytokines.

Table 2: Postulated Anti-inflammatory Activity Data for this compound (Hypothetical)

| Target | Predicted Effect | In Vitro Model |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | LPS-stimulated RAW 264.7 macrophages |

| TNF-α Release | Reduction | LPS-stimulated RAW 264.7 macrophages |

| IL-6 Release | Reduction | LPS-stimulated RAW 264.7 macrophages |

Anticancer Activity

Certain xanthones have been shown to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The anticancer potential of 1,3,6-trihydroxyxanthone has been noted, suggesting that its dimethoxy derivative may also have similar properties.

Table 3: Postulated Anticancer Activity Data for this compound (Hypothetical)

| Cell Line | Predicted IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| Human Colon Cancer (WiDr) | 20 - 80 | 1,3,6-trihydroxyxanthone | 141 |

| Human Breast Cancer (MCF-7) | 30 - 100 | 1,3,6-trihydroxyxanthone | >200 |

| Human Cervical Cancer (HeLa) | 40 - 120 | 1,3,6-trihydroxyxanthone | >200 |

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the pharmacological activities of xanthones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for assessing antioxidant activity.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the xanthone solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the xanthone.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, HeLa, WiDr) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Visualizations

Hypothetical Signaling Pathways

The following diagrams illustrate the potential mechanisms of action for this compound based on the known activities of other xanthones.

Caption: Postulated anti-inflammatory mechanism of this compound.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

Caption: General workflow for the pharmacological evaluation of xanthones.

Future Directions

The preliminary assessment based on structural analogs suggests that this compound is a promising candidate for further pharmacological investigation. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of the pure compound for rigorous biological testing.

-

In Vitro Studies: Conducting a comprehensive panel of in vitro assays to confirm and quantify its antioxidant, anti-inflammatory, and anticancer activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this xanthone.

-

In Vivo Studies: Evaluating its efficacy and safety in preclinical animal models to determine its therapeutic potential.

Conclusion

While direct experimental evidence is currently sparse, the chemical structure of this compound positions it as a compound of interest with potential antioxidant, anti-inflammatory, and anticancer properties. The data from related xanthones provides a strong rationale for its further investigation as a novel therapeutic agent. The experimental frameworks and hypothetical pathways outlined in this whitepaper offer a roadmap for future research in this area.

References

A Comprehensive Technical Review of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a naturally occurring xanthone derivative found in select plant species. Xanthones, as a class, are noted for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, covering its chemical properties, natural sources, and isolation methods. Due to a notable scarcity of specific biological activity data for this particular xanthone, this review also discusses the bioactivities of structurally similar xanthone derivatives to highlight its potential therapeutic relevance and suggest future research directions. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this and related compounds.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their diverse substitution patterns with hydroxyl, methoxy, and other functional groups contribute to a wide array of pharmacological activities, making them a subject of significant interest in natural product chemistry and drug discovery.[1] this compound is a specific member of this family, and understanding its unique chemical and potential biological properties is crucial for exploring its therapeutic applications.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₅H₁₂O₇.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | [2] |

| Molecular Formula | C₁₅H₁₂O₇ | [2] |

| Molecular Weight | 304.25 g/mol | [2] |

| CAS Number | 345287-92-5 | [2] |

| Synonyms | 1,3,6-Trihydroxy-2,5-dimethoxy-9H-xanthen-9-one | [2] |

Natural Sources and Isolation

This compound has been isolated from a limited number of plant species, as detailed in Table 2.

| Plant Species | Family | Part of Plant | Reference |

| Monnina obtusifolia | Polygalaceae | Aerial Parts | [1] |

| Monnina salicifolia | Polygalaceae | Not specified | [2] |

| Securidaca longepedunculata | Polygalaceae | Fresh root bark | [3] |

General Experimental Protocol for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction and purification of xanthones from plant material can be outlined as follows. This protocol is based on common practices in phytochemistry.

Caption: General workflow for the isolation and purification of xanthones.

Methodology Details:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, to isolate a broad range of secondary metabolites, including xanthones.

-

Fractionation: The resulting crude extract is then fractionated using solvent-solvent partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatographic Purification: The fractions enriched with xanthones are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the individual compounds.

-

Final Purification: Further purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activities and Therapeutic Potential

There is a significant lack of published studies on the specific biological activities of this compound. However, the pharmacological properties of structurally similar xanthones provide valuable insights into its potential therapeutic applications.

Biological Activities of Structurally Related Xanthones

The biological activities of several xanthones with similar substitution patterns are summarized in Table 3. It is important to note that this data is for related compounds and not for this compound itself.

| Xanthone Derivative | Biological Activity | IC₅₀ / Other Quantitative Data | Cell Line / Model | Reference |

| 1,3,6-Trihydroxyxanthone | Anticancer | - | Murine leukemia P388 cells (for bromo-substituted derivatives) | [1] |

| 1,3,5,6-Tetrahydroxyxanthone | Anti-inflammatory | Significant inhibition of NO production at 10 µM | LPS-stimulated RAW 264.7 macrophages | [4] |

| 1,3,6,7-Tetrahydroxyxanthone | Anti-inflammatory | Significant inhibition of NO production at 10 µM | LPS-stimulated RAW 264.7 macrophages | [4] |

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, many xanthone derivatives are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. A potential pathway of interest for future investigation is the NF-κB signaling cascade, which is a critical regulator of the inflammatory response.

Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds. It is hypothesized that this compound, like other bioactive xanthones, may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes. This remains a key area for future experimental validation.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with a well-defined chemical structure and known botanical sources. However, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. Based on the pharmacological profiles of structurally related xanthones, it is plausible that this compound possesses anti-inflammatory, antioxidant, and potentially anticancer properties.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of this compound using a panel of in vitro assays.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

A thorough investigation into the pharmacological properties of this specific xanthone is warranted to determine its potential as a lead compound for the development of new therapeutic agents.

References

Unveiling the Antimutagenic Potential of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the antimutagenic potential of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is not yet available in the public domain, the broader class of xanthone derivatives has demonstrated significant promise in mitigating DNA damage. This technical guide provides a comprehensive framework for investigating the antimutagenic properties of this specific xanthone. It outlines detailed experimental protocols for cornerstone assays, presents hypothetical data for illustrative purposes, and visualizes key workflows and potential mechanisms of action. This document serves as a foundational resource for researchers seeking to explore the therapeutic and preventative applications of this compound in the context of mutagenesis and carcinogenesis.

Introduction to this compound

This compound is a polyphenolic compound belonging to the xanthone family. Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are widely distributed in higher plants and fungi. Various xanthone derivatives have been reported to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural features of this compound, specifically its hydroxylation and methoxylation pattern, suggest a potential for significant biological activity, including the modulation of pathways related to mutagenesis.

The antimutagenic potential of xanthones is an area of growing interest. Some aminoalkanolic derivatives of xanthone have been shown to exhibit in vitro antimutagenic activity.[1] The proposed mechanisms for the antimutagenic effects of xanthones include the rapid elimination of mutagens, interaction with reactive mutagenic intermediates, and modulation of microsomal enzymes.[2] Given these precedents, this compound represents a compelling candidate for antimutagenicity studies.

Rationale for Investigating Antimutagenic Potential

The rationale for investigating the antimutagenic potential of this compound is built upon the established activities of structurally related compounds. Flavonoids and other xanthone derivatives have been shown to inhibit the mutagenicity of various compounds, including those found in cooked food.[3] The mechanisms of action are often linked to their antioxidant properties, their ability to scavenge free radicals, and their interaction with metabolic enzymes like cytochrome P450 that are involved in the activation of pro-mutagens.

Key Experimental Protocols for Antimutagenicity Assessment

To rigorously evaluate the antimutagenic potential of this compound, a battery of standardized genotoxicity assays is recommended. The following protocols for the Ames test and the in vitro micronucleus assay are foundational to this investigation.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5]

Objective: To determine if this compound can inhibit the mutagenic effects of a known mutagen.

Materials:

-

Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)

-

This compound

-

Known mutagen (e.g., 2-nitrofluorene for TA98, sodium azide for TA100)

-

S9 metabolic activation system (prepared from rat liver)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

Procedure:

-

Preparation of Tester Strains: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight to reach a cell density of 1-2 x 10⁹ cells/mL.

-

Preparation of Test Compound and Mutagen: Prepare stock solutions of this compound and the known mutagen in a suitable solvent (e.g., DMSO).

-

Assay Protocol (with and without S9 activation):

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.1 mL of the known mutagen solution.

-

For assays requiring metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Collection: Count the number of revertant colonies (his+) on each plate.

Data Analysis: The antimutagenic activity is calculated as the percentage of inhibition of mutagenicity using the following formula:

% Inhibition = [1 - (Number of revertants in test plate / Number of revertants in mutagen control plate)] x 100

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[6] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Objective: To assess the ability of this compound to reduce the frequency of micronuclei induced by a known clastogen.

Materials:

-

Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79)

-

This compound

-

Known clastogen (e.g., mitomycin C, cyclophosphamide)

-

Culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) for lymphocytes

-

Cytochalasin B

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa)

Procedure:

-

Cell Culture: Culture the cells in a suitable medium supplemented with FBS. For lymphocytes, stimulate with PHA.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of the known clastogen for a defined period (e.g., 3-4 hours).

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment and Fixation: Resuspend the cell pellet in a hypotonic solution and then fix with a freshly prepared fixative.

-

Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, air-dry, and stain with Giemsa.

-

Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Data Analysis: The reduction in the frequency of micronucleated cells in the presence of the test compound compared to the clastogen-only control indicates antimutagenic activity.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison.

Table 1: Hypothetical Results of the Ames Test for this compound

| Concentration of this compound (µ g/plate ) | Mutagen | S9 Activation | Mean Revertant Colonies ± SD | % Inhibition |

| 0 (Solvent Control) | - | - | 25 ± 4 | - |

| 0 (Mutagen Control) | 2-Nitrofluorene | - | 450 ± 28 | 0 |

| 10 | 2-Nitrofluorene | - | 380 ± 21 | 15.6 |

| 50 | 2-Nitrofluorene | - | 210 ± 15 | 53.3 |

| 100 | 2-Nitrofluorene | - | 95 ± 9 | 78.9 |

| 0 (Solvent Control) | - | + | 30 ± 5 | - |

| 0 (Mutagen Control) | 2-Aminofluorene | + | 620 ± 45 | 0 |

| 10 | 2-Aminofluorene | + | 510 ± 38 | 17.7 |

| 50 | 2-Aminofluorene | + | 280 ± 25 | 54.8 |

| 100 | 2-Aminofluorene | + | 150 ± 18 | 75.8 |

Table 2: Hypothetical Results of the In Vitro Micronucleus Assay for this compound

| Concentration of this compound (µM) | Clastogen | Number of Binucleated Cells Scored | Number of Micronucleated Cells | % Micronucleated Cells |

| 0 (Solvent Control) | - | 1000 | 8 | 0.8 |

| 0 (Clastogen Control) | Mitomycin C | 1000 | 125 | 12.5 |

| 1 | Mitomycin C | 1000 | 102 | 10.2 |

| 5 | Mitomycin C | 1000 | 68 | 6.8 |

| 10 | Mitomycin C | 1000 | 35 | 3.5 |

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow and potential signaling pathways involved in the antimutagenic activity of this compound.

References

- 1. Evaluation of mutagenic and antimutagenic properties of some bioactive xanthone derivatives using Vibrio harveyi test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimutagenic effects of flavonoids, chalcones and structurally related compounds on the activity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and other heterocyclic amine mutagens from cooked food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ames test - Wikipedia [en.wikipedia.org]

- 5. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Unveiling the Antifungal Potential of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone: A Technical Guide for Future Research

For Immediate Release

This technical guide addresses the current state of knowledge regarding the antifungal activity of the natural xanthone, 1,3,6-Trihydroxy-2,5-dimethoxyxanthone. While direct experimental evidence of its antifungal efficacy remains to be established, this document provides a comprehensive overview of its chemical properties, the antifungal potential of structurally related compounds, and detailed protocols for its future evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antifungal agents.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, has been isolated from plant sources such as Securidaca longepedunculata. Although this plant has traditional uses in treating various ailments, and other xanthones derived from it have shown biological activities, the antifungal profile of this particular molecule has not been explicitly detailed in the available scientific literature.

This guide serves as a foundational resource to stimulate and direct future research into the antifungal properties of this compound.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 304.25 g/mol |

| IUPAC Name | 1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one |

| CAS Number | 345287-92-5 |

| Natural Sources | Securidaca longepedunculata, Monnina salicifolia[1] |

Review of Antifungal Activity in Structurally Related Xanthones

While direct data on this compound is lacking, several other xanthone derivatives have demonstrated notable antifungal activity. This suggests a promising avenue for the investigation of the title compound.

| Xanthone Derivative | Fungal Species | Activity (MIC/IC₅₀) | Reference |

| 1,7-dihydroxy-4-methoxyxanthone | Aspergillus niger, Aspergillus fumigatus | Not specified | [2] |

| 1-hydroxy-3-methylxanthone derivative (Compound 16) | Candida albicans | Moderate inhibitory activity | [3] |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Trichophyton rubrum, Microsporum canis, Epidermophyton floccosum | MIC = 16 µg/mL | [4] |

The antifungal activity of these related compounds underscores the potential of the xanthone scaffold as a source of new antifungal drugs. The specific substitution pattern of hydroxyl and methoxy groups on the xanthone core is known to influence biological activity.

Proposed Experimental Protocols for Antifungal Screening

To systematically evaluate the antifungal potential of this compound, the following detailed experimental protocols are proposed.

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be used, including:

-

Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans

-

Filamentous Fungi: Aspergillus fumigatus, Trichophyton rubrum

Yeast strains should be cultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C. Filamentous fungi should be cultured on Potato Dextrose Agar (PDA) and incubated at 28°C until sporulation.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended for determining the MIC.

-

Preparation of Inoculum: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

-

Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing RPMI-1640 medium.

-

Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours for yeasts and at 28°C for 48-72 hours for filamentous fungi.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control.

Minimum Fungicidal Concentration (MFC) Determination

To determine if the compound is fungistatic or fungicidal, the MFC can be determined following the MIC assay.

-

Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates (SDA or PDA).

-

Incubation: The plates are incubated under the appropriate conditions for 24-48 hours.

-

MFC Reading: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical mechanism of action.

Conclusion and Future Directions

While the antifungal activity of this compound has not yet been reported, the existing literature on related xanthone compounds provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a clear and standardized approach to systematically evaluate its potential as a novel antifungal agent.

Future research should focus on:

-

Screening: Performing the proposed MIC and MFC assays against a broad panel of fungal pathogens.

-

Mechanism of Action: If significant activity is observed, further studies should be conducted to elucidate the mechanism of action, such as investigating its effects on the fungal cell wall, cell membrane, or specific metabolic pathways.

-